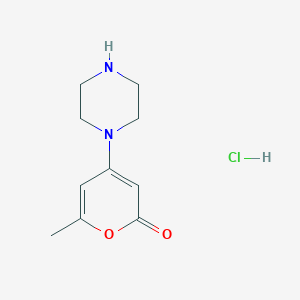

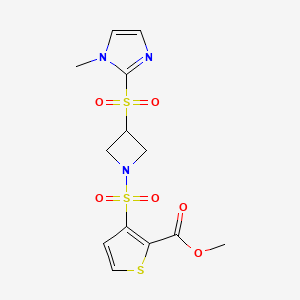

![molecular formula C21H26ClN3O B2365028 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide CAS No. 329080-26-4](/img/structure/B2365028.png)

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide” is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in many pharmaceuticals . The molecule also contains chlorophenyl and propan-2-ylphenyl groups, which could potentially influence its physical and chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to analyze the molecular structure of a compound .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the chlorophenyl group might undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could increase its solubility in polar solvents .Scientific Research Applications

Antimicrobial and Anticancer Potentials:

- A study synthesized derivatives of a similar compound, evaluating their in vitro antimicrobial and anticancer activities. The compounds displayed significant antimicrobial activity and some showed good anticancer activity (Mehta et al., 2019).

Potential in Fingerprint Analysis and Biological Screening:

- Another research synthesized derivatives for screening antibacterial, antifungal, anthelmintic activity, and for latent fingerprint analysis. Some compounds showed significant biological activities, and one particular compound exhibited good properties for detecting fingerprints on various surfaces (Khan et al., 2019).

Central Nervous System (CNS) Applications:

- A series of similar compounds were synthesized and evaluated for their potential as CNS agents. The study included molecular docking studies to assess interaction with the GABAA receptor, and some compounds showed potent anxiolytic and skeletal muscle relaxant activity (Verma et al., 2017).

Potential as Acyl-CoA: Cholesterol O-Acyltransferase-1 Inhibitor:

- Research identified a compound as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase-1, suggesting its usefulness in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Antiproliferative Activity Through VEGFR-2-TK Inhibition:

- A study synthesized derivatives with antiproliferative activity, showing higher cytotoxic activity than Staurosporine against breast cancer T-47D cell line. These compounds also inhibited VEGFR-2, indicating their potential as antiproliferative candidates (Hassan et al., 2021).

Anticonvulsant and Antinociceptive Activities:

- A series of derivatives was synthesized and evaluated for anticonvulsant and analgesic properties. Some compounds showed more beneficial effects than the reference drug valproic acid, indicating potential for epilepsy and neuropathic pain management (Góra et al., 2021).

Antibacterial Activities:

- Compounds synthesized from similar structures demonstrated inhibitory effects on various bacterial strains, highlighting their potential as antibacterial agents (Iqbal et al., 2017).

Acetylcholinesterase Inhibitors:

- A study synthesized new derivatives and screened them for anticholinesterase activity. Several compounds showed high inhibition rates against acetylcholinesterase, suggesting potential for treating neurodegenerative diseases (Yurttaş et al., 2013).

Structural and Biological Evaluations:

- The novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was synthesized and evaluated for its biological activity, revealing its potential for various applications (Wujec & Typek, 2023).

Mechanism of Action

Target of Action

The primary targets of this compound are the 5-hydroxytryptamine receptor 2A (5-HT2A) and the Alpha-1A adrenergic receptor . These receptors play crucial roles in the central nervous system, influencing various physiological functions such as mood, cognition, and the cardiovascular system.

Mode of Action

The compound interacts with its targets by binding to these receptors. The affinity data shows that it has a Ki value of 1.94nM for the 5-HT2A receptor and 12nM for the Alpha-1A adrenergic receptor , indicating a high binding affinity and suggesting that the compound may act as an agonist or antagonist at these receptors.

Future Directions

Properties

IUPAC Name |

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O/c1-16(2)17-6-8-19(9-7-17)23-21(26)15-24-10-12-25(13-11-24)20-5-3-4-18(22)14-20/h3-9,14,16H,10-13,15H2,1-2H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPQWEAQWUYNFGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

acetate](/img/structure/B2364945.png)

![N-[(4-chlorophenyl)methyl]-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide](/img/structure/B2364947.png)

![2-Butylbenzo[b]furan-5-carboxylic acid](/img/structure/B2364950.png)

![3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-methyl-N-phenylnaphthalene-2-carboxamide](/img/structure/B2364956.png)

![1-[3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-3-pyrimidin-2-ylurea](/img/structure/B2364959.png)

![N-(4-ethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2364960.png)

![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2364967.png)